molecular formula C14H18N2O2 B11268550 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)butanamide

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)butanamide

Cat. No.: B11268550
M. Wt: 246.30 g/mol
InChI Key: HPVZWQHBIPNNPN-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)butanamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)butanamide typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through a series of steps, ultimately yielding the desired indole derivative.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole core can bind to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)butanamide is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)butanamide

InChI

InChI=1S/C14H18N2O2/c1-3-5-13(17)15-11-6-7-12-10(8-11)9-14(18)16(12)4-2/h6-8H,3-5,9H2,1-2H3,(H,15,17)

InChI Key

HPVZWQHBIPNNPN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)C2)CC

Origin of Product

United States

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